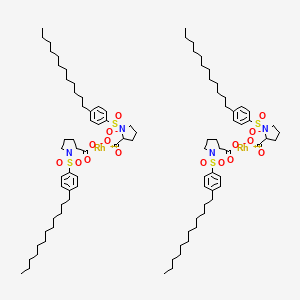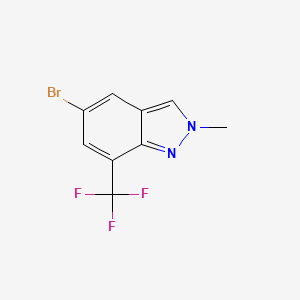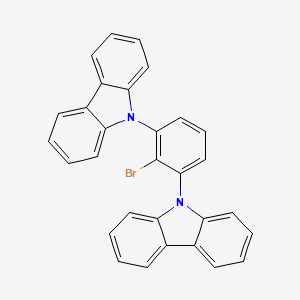
9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole): is an organic compound with the molecular formula C30H19BrN2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a brominated phenylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) typically involves the reaction of carbazole with a brominated phenylene derivative. One common method includes the use of 2-bromo-1,3-dibromobenzene as a starting material, which undergoes a coupling reaction with carbazole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbazole moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo further coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Dimethylformamide (DMF) and toluene are commonly used.
Major Products:
Substituted Carbazoles: Resulting from nucleophilic substitution.
Oxidized or Reduced Carbazoles: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a probe in various assays.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exerts its effects is largely related to its electronic structure. The bromine atom and the carbazole moieties influence the compound’s ability to participate in electron transfer processes. In organic electronics, the compound can facilitate charge transport and light emission through its conjugated system. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and materials in electronic devices.
Comparaison Avec Des Composés Similaires
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar structure but with bromine at a different position on the phenylene ring.
1,3-Bis(N-carbazolyl)benzene: Lacks the bromine atom but has a similar carbazole-phenylene framework.
Uniqueness:
Position of Bromine: The specific positioning of the bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can influence its reactivity and electronic properties, making it distinct from other similar compounds.
Electronic Properties: The combination of carbazole and brominated phenylene imparts unique electronic characteristics that are valuable in organic electronics.
This detailed overview provides a comprehensive understanding of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole), covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C30H19BrN2 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
9-(2-bromo-3-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-30-28(32-24-14-5-1-10-20(24)21-11-2-6-15-25(21)32)18-9-19-29(30)33-26-16-7-3-12-22(26)23-13-4-8-17-27(23)33/h1-19H |
Clé InChI |
WWJMZCKADYRYOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)
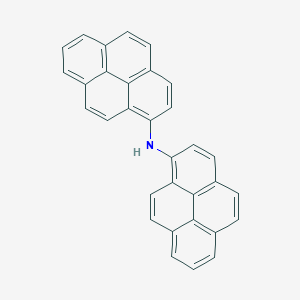
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)
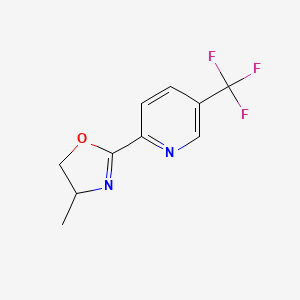
![(S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)
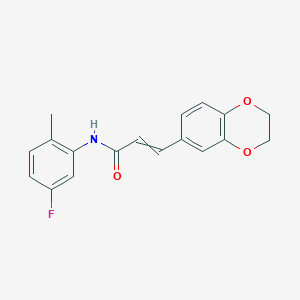

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
